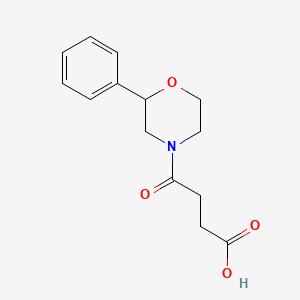

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-(2-phenylmorpholin-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(6-7-14(17)18)15-8-9-19-12(10-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWONCZBMJKHOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation of succinic anhydride with benzene in the presence of anhydrous aluminum chloride (AlCl3) to form 4-oxo-4-phenylbutanoic acid . This intermediate can then be reacted with morpholine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group and morpholine ring can participate in electrophilic and nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. For example, its oxidation reactions suggest it may interact with oxidizing agents and participate in redox reactions .

Comparison with Similar Compounds

Key Observations :

- Nitrogen Heterocycles: The morpholine and piperidine analogs exhibit improved solubility compared to purely aromatic derivatives (e.g., 2-oxo-4-phenylbutanoic acid) due to the polar nitrogen atom.

- Biological Activity : Fenbufen’s biphenyl substituent enhances lipophilicity, contributing to its anti-inflammatory activity, whereas the 3-pyridyl analog is a biomarker in nicotine metabolism .

Metabolic Pathways

- 4-Oxo-4-(3-pyridyl)butanoic acid: A major metabolite of nicotine and tobacco-specific nitrosamines (e.g., NNK). It is quantified in urine to assess metabolic activation of carcinogens .

- Fenbufen : Metabolized to biphenylacetic acid, acting as a prostaglandin synthase inhibitor for pain relief .

- 4-Oxo-4-(prop-2-ynyloxy)butanoic acid: Used as a precursor in synthesizing Ir(III)-based phosphorescent probes for bioimaging .

Key Research Findings

Nicotine Metabolism: The enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid (derived from 4-oxo-4-(3-pyridyl)butanoic acid) are critical biomarkers for distinguishing nicotine-derived metabolites from carcinogen-derived ones in smokers .

Anti-Inflammatory Derivatives: 4-Oxo-4-(alkyloxy)butanoic acid derivatives (e.g., S2, S4) enhance anti-inflammatory activity in curcumin analogs, demonstrating structure-activity relationships dependent on substituent bulk .

Drug Design: Piperidine and morpholine analogs of 4-oxobutanoic acid are explored for CNS drug development due to their blood-brain barrier permeability, as seen in the metabolite MET 2 (4-oxo-4-{[(4-trifluoromethyl)benzyl]amino}butanoic acid) derived from GET 73 .

Biological Activity

4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid is a compound of interest due to its potential biological activities and pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The compound this compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of drugs. Its structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 247.29 g/mol

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structures to this compound can induce apoptosis in cancer cells. The presence of the morpholine moiety may enhance this effect by interacting with specific cellular pathways.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines. This suggests a role in treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : Morpholine derivatives have been studied for their neuroprotective properties, which could be relevant for neurodegenerative diseases.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act through:

- Modulation of signaling pathways involved in cell survival and apoptosis.

- Interaction with specific receptors related to inflammation and pain perception.

Study 1: Antitumor Activity

A study conducted on similar compounds demonstrated that morpholine derivatives could significantly reduce tumor cell viability in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that this compound might share similar properties.

Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, a related compound was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This provides evidence that this compound could potentially modulate inflammatory responses.

Study 3: Neuroprotection

Research involving morpholine derivatives indicated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests a promising avenue for exploring the neuroprotective potential of this compound.

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Decreases pro-inflammatory cytokines | |

| Neuroprotective | Protects against oxidative stress |

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Formula | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | CHNO | Yes | Yes |

| 4-Oxo-4-(piperidin-1-yl)butanoic acid | CHNO | Yes | Moderate |

Q & A

Q. What are the common synthetic routes for 4-Oxo-4-(2-phenylmorpholin-4-yl)butanoic acid, and what analytical techniques validate its purity?

The compound is typically synthesized via Knoevenagel condensation of 2-phenylmorpholine-4-carbaldehyde with a β-ketoester, followed by hydrolysis and decarboxylation. Optimization involves adjusting catalysts (e.g., piperidine) and reaction time to improve yields. Post-synthesis, NMR spectroscopy (e.g., H and C) is critical for structural validation, particularly to confirm the ketone and carboxylic acid moieties. For example, the H NMR spectrum of analogous 4-oxo-4-(2-thienyl)butanoic acid shows distinct peaks for the α-proton to the ketone (δ 3.2–3.5 ppm) and carboxyl group (δ 12–13 ppm) . Purity is further assessed via HPLC with UV detection at 210–254 nm, depending on solvent systems.

Q. How does the morpholino-phenyl substituent influence the compound’s physicochemical properties?

The 2-phenylmorpholine group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its nitrogen-oxygen heterocycle, while the phenyl ring contributes to π-π stacking interactions in crystalline forms. The keto-carboxylic acid backbone increases hydrogen-bonding potential, impacting crystallinity and melting point (typically 180–200°C). Computational studies (e.g., DFT) predict logP values around 1.5–2.0, suggesting moderate lipophilicity suitable for cell permeability assays .

Advanced Research Questions

Q. What methodologies resolve enantiomeric impurities in derivatives of this compound?

Enantiomeric resolution is critical for bioactive derivatives. Chiral HPLC using amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients effectively separates R/S configurations. For example, analogs like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids were resolved using this method, achieving >98% enantiomeric excess (ee) . Alternatively, asymmetric synthesis with chiral auxiliaries (e.g., Evans oxazolidinones) during the Knoevenagel step can preempt racemization .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Continuous flow reactors improve scalability by maintaining precise temperature control (70–90°C) and reducing side reactions (e.g., over-oxidation). For instance, similar 4-oxo butanoic acids achieved 85–90% yields in flow systems versus 60–70% in batch reactors . DoE (Design of Experiments) models optimize solvent ratios (e.g., ethanol/water mixtures) and catalyst loading (0.5–1.5 mol%). Post-reaction, acid-base extraction (e.g., 1M HCl/NaHCO) isolates the product while removing unreacted morpholine precursors.

Q. What mechanistic insights explain the compound’s enzyme inhibition properties?

The keto group acts as a hydrogen-bond acceptor, targeting enzymes like kynurenine 3-hydroxylase (KMO) and cyclooxygenase-2 (COX-2) . Docking studies suggest the morpholino nitrogen forms a salt bridge with catalytic residues (e.g., Arg in COX-2), while the phenyl ring occupies hydrophobic pockets. In vitro assays using recombinant enzymes (IC ~5–20 µM) and mutagenesis (e.g., AlaVal in KMO) validate these interactions .

Q. How is this compound quantified in metabolic studies, and what are its major metabolites?

LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions (e.g., m/z 290 → 146 for the parent ion) achieves detection limits of 0.1 ng/mL in biological matrices. Major metabolites include 4-hydroxy-4-(2-phenylmorpholin-4-yl)butanoic acid (via ketoreductases) and succinic acid derivatives (β-oxidation). Isotopic labeling (C at C-4) tracks metabolic pathways in hepatocyte models .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity: How to validate target specificity?

Some studies report broad-spectrum antimicrobial activity (MIC 8–32 µg/mL), while others note negligible effects. This may arise from stereochemical variability (e.g., R vs. S configurations) or assay conditions (e.g., nutrient-rich vs. minimal media). Counter-screening against non-target enzymes (e.g., CYP450 isoforms) and crystallography (e.g., co-crystallizing the compound with purified targets) clarify specificity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.